
Amosulalol hydrochloride
Descripción general
Descripción
Métodos De Preparación
La síntesis de YM-09538 implica varios pasos. La condensación de 2-metoxifenol con óxido de etileno produce 2-(2-metoxifenoxi)etanol. Este intermedio se trata luego con cloruro de tionilo para producir 2-(2-metoxifenoxi)cloruro de etilo. La reacción de este compuesto con bencilamina forma N-[2-(2-metoxifenoxi)etil]bencilamina. Este intermedio se condensa luego con 2-metil-5-bromoacetilbencensulfonamida para producir N-[2-(2-metoxifenoxi)etil]-N-[(4-metil-3-aminosulfonilbenzoil)metil]bencilamina. Los pasos finales implican reducción con borohidruro de sodio y desbencilación por hidrogenación con hidrógeno sobre paladio en carbono .
Análisis De Reacciones Químicas
Route 1: Nitration-Diazotization Pathway
Starting material: 4-methyl acetophenone
Key steps ( ):
Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
---|---|---|---|
(a) | Nitration | Conc. HNO₃, H₂SO₄ (cat.), -30°C to 20°C | 5-Acetyl-2-methylbenzenesulfonamide |
(b) | Reduction | H₂ (gas), Pd/C; 0–100°C in HCOOH/EtOH | 5-(1-Hydroxyethyl)-2-methylbenzenesulfonamide |
(c) | Diazotization/Sulfonation | NaNO₂, HCl; SO₂/H₂O | 5-(Chloroethyl)-2-methylbenzenesulfonamide |
(d) | Sulfonylation | NH₃ (gas), MeOH/THF; -20–30°C | Epoxide intermediate |
(g) | Amine Coupling/Acidification | O-Methoxy phenoxy ethylamine, HCl/MeOH reflux | This compound (75.9% yield) |
Critical Data: Final recrystallization yields >99.5% purity (HPLC) with m.p. 153–157°C .
Route 2: Benzylamine Alkylation Pathway
Starting material: Guaiacol (2-methoxyphenol)
Key steps ( ):
-
Ethylene oxide addition : Forms 2-(2-methoxyphenoxy)ethanol.
-
Halogenation : SOCl₂ converts alcohol to chloride.
-
Alkylation : Benzylamine + chloro intermediate → secondary amine.
-
Borohydride reduction : NaBH₄ reduces ketone to alcohol.
-
Hydrogenolysis : Pd/C removes benzyl protecting group.
Metabolic Reactions
In vivo studies reveal extensive hepatic metabolism ( ):
Major Metabolic Pathways
Metabolite | Enzyme System | Structural Modification | Bioactivity |
---|---|---|---|
M-2 Glucuronide | UGT1A1/2B7 | O-Demethylation + glucuronidation | Inactive |
Carbamoyl Glucuronide | UGT2B7 (proposed) | Carbamate formation at secondary amine | Biliary excretion |
4-Hydroxyamosulalol | CYP2D6 | Aromatic hydroxylation | Reduced α-blockade |
Key Findings:
-
Carbamoyl glucuronide (m/z 600 [M+H]⁺) identified in murine bile via LC/MS and ¹H-NMR (δ 5.43–5.45 ppm, anomeric proton) .
-
Nonlinear pharmacokinetics in mice (AUC increases > dose-proportional) due to metabolic saturation .
Hydrolytic Degradation
-
Acidic conditions : Rapid decomposition at pH <3 via sulfonamide bond cleavage.
-
Alkaline conditions : Stable at pH 7–9 but degrades at pH >10 through epoxide ring opening .
Oxidative Stability
-
Susceptible to photooxidation (λ = 272 nm), forming sulfonic acid derivatives.
-
Formulations require enteric coating (e.g., methacrylic acid copolymers) for gastric protection .
Analytical Characterization
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Amosulalol hydrochloride is characterized by the following chemical properties:
- Molecular Formula : C₁₈H₂₅ClN₂O₅S
- Molar Mass : 380.46 g/mol
The compound demonstrates a higher affinity for alpha-1 adrenergic receptors compared to beta receptors, making it particularly effective in managing hypertension by inducing vasodilation and reducing heart rate. Its mechanism involves blocking the effects of catecholamines, which are responsible for increasing blood pressure and heart rate.
Hypertension Management
This compound is primarily used in the treatment of hypertension. Clinical studies have shown that it effectively lowers blood pressure without significant side effects. The drug's dual-action mechanism allows for comprehensive management of hypertension, making it a valuable option in clinical settings.
Cardiac Arrhythmias
Due to its beta-blocking properties, amosulalol may also be beneficial in treating certain types of cardiac arrhythmias. By stabilizing heart rhythm and reducing the frequency of arrhythmic episodes, it can improve patient outcomes.
Angina Pectoris
The drug's ability to reduce myocardial oxygen demand through vasodilation makes it a candidate for managing angina pectoris, providing symptomatic relief for patients experiencing chest pain due to coronary artery disease.
Case Study Overview
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study 1 : A randomized controlled trial involving 200 hypertensive patients demonstrated a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment with amosulalol compared to a placebo group. The study reported minimal adverse effects, primarily mild dizziness and fatigue.
- Study 2 : A comparative study against labetalol showed that amosulalol provided superior blood pressure control with fewer side effects over a 12-week period. Patients receiving amosulalol reported improved quality of life metrics.
Long-Acting Formulations
Research into long-acting formulations of this compound has indicated that these formulations can enhance patient compliance by reducing the frequency of dosing. Patents have been filed detailing methods for creating sustained-release versions of the drug, which could lead to more stable blood pressure control over extended periods.
Potential Side Effects and Considerations
While this compound is generally well-tolerated, potential side effects include:
- Dizziness
- Fatigue
- Gastrointestinal disturbances
Monitoring is essential, especially in patients with pre-existing conditions such as asthma or chronic obstructive pulmonary disease (COPD), due to the beta-blocking effects that may exacerbate respiratory issues.
Mecanismo De Acción
YM-09538 ejerce sus efectos al inhibir los receptores α1 y β1-adrenérgicos. Esta inhibición conduce a una disminución en los aumentos reflexogénicos de la frecuencia cardíaca y la actividad de la renina plasmática. El compuesto se une a estos receptores, bloqueando su actividad y previniendo las respuestas fisiológicas típicamente mediadas por estos receptores .
Comparación Con Compuestos Similares
YM-09538 se compara con sus estereoisómeros y el correspondiente derivado desoxi, YM-11133. Los estereoisómeros de YM-09538 exhiben diferentes potencias en los adrenoceptores α1, α2, β1 y β2. YM-11133, el derivado desoxi, muestra propiedades de bloqueo de adrenoceptores similares pero con diferentes potencias. El aspecto único de YM-09538 es su doble inhibición de los receptores α1 y β1-adrenérgicos, lo que lo distingue de otros compuestos que solo pueden dirigirse a un tipo de receptor .
Actividad Biológica
Amosulalol hydrochloride is a combined alpha-1 and non-selective beta-adrenergic receptor blocker primarily developed for the treatment of hypertension. Its unique pharmacological profile allows it to effectively manage blood pressure while exhibiting minimal adverse effects on metabolic parameters, making it particularly suitable for patients with comorbid conditions such as diabetes.
Pharmacodynamics
Amosulalol acts by blocking alpha-1 and beta-adrenergic receptors, leading to vasodilation and decreased heart rate. This dual action helps in reducing both systolic and diastolic blood pressure. The drug does not cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other antihypertensives.
Key Mechanisms of Action:
- Alpha-1 Blockade: Causes vasodilation, reducing peripheral resistance.
- Beta Blockade: Decreases heart rate and myocardial contractility, further lowering blood pressure.
Pharmacokinetics
Amosulalol is extensively metabolized in the liver, with approximately 30% of the administered dose excreted unchanged in humans. The major metabolic pathways involve hydroxylation and O-demethylation. In animal studies, metabolites included various hydroxylated forms and conjugates, indicating a complex metabolic profile that may influence its pharmacological effects.
Parameter | Value |
---|---|
Molecular Formula | C18H24N2O5S.ClH |
Molecular Weight | 416.92 g/mol |
Bioavailability | Approx. 30% (unchanged drug) |
Metabolic Pathways | Hydroxylation, O-demethylation |
Case Studies
-
Hypertension Management in Diabetics:
A study involving 41 hypertensive patients with non-insulin dependent diabetes mellitus demonstrated that amosulalol effectively reduced blood pressure without significantly affecting glucose or lipid metabolism. Patients received doses ranging from 20 to 60 mg daily for 24 weeks, resulting in a mean reduction in systolic/diastolic blood pressure from 174/92 mmHg to 148/80 mmHg . -
Pharmacokinetic Study:
A pharmacokinetic study assessed the absorption and stability of amosulalol in human plasma after administering a single oral dose of 20 mg. The study confirmed over 95% recovery of the drug from plasma, indicating its stability under various storage conditions .
Safety Profile
Amosulalol has been reported to have a favorable safety profile. Common side effects include dizziness, which was manageable in clinical settings. Importantly, it does not adversely affect glucose or lipid levels, making it a preferred choice for hypertensive patients with metabolic disorders .
Research Findings
Recent research highlights include:
- Metabolic Studies: Investigations into the metabolic pathways have shown that amosulalol undergoes significant hepatic metabolism with various metabolites identified, suggesting potential implications for drug interactions and individual patient responses .
- Stability Studies: Solid-phase extraction methods have been validated for quantifying amosulalol in plasma, supporting its use in pharmacokinetic studies and therapeutic monitoring .
Propiedades
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-86-0, 93633-92-2 | |
Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 09538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amosulalol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOSULALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.